A Comprehensive Technical Guide to the Physical Properties of 6-Bromo-1H-indole-3-carboxylic Acid
A Comprehensive Technical Guide to the Physical Properties of 6-Bromo-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-indole-3-carboxylic acid is a halogenated derivative of indole-3-carboxylic acid, a key structural motif in a variety of biologically active compounds. Its presence in the molecular framework of numerous pharmaceutical agents and research chemicals underscores the importance of a thorough understanding of its fundamental physical characteristics. This technical guide provides a detailed overview of the known physical properties of 6-Bromo-1H-indole-3-carboxylic acid, compiled from peer-reviewed literature and chemical supplier data. The information presented herein is intended to support research and development activities by providing a reliable reference for this important building block.
Physicochemical Properties
A summary of the key physical and chemical properties of 6-Bromo-1H-indole-3-carboxylic acid is presented in the table below. This data is crucial for a variety of applications, from reaction setup and solvent selection to purification and formulation.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | [1][2] |
| Molecular Weight | 240.06 g/mol | [1][2] |
| Appearance | White or light yellow powder; Yellow single crystals | [3] |
| Melting Point | 212 °C (predicted) | |
| Boiling Point | 470.9 ± 25.0 °C (predicted) | |
| Density | 1.768 g/cm³ (calculated from crystal data) | [1] |
| pKa | 3.61 ± 0.10 (predicted) | |
| Solubility in Methanol | Soluble (0.2 g in 20 mL) | [1] |
Crystallographic Data
Single-crystal X-ray diffraction analysis has provided detailed insights into the solid-state structure of 6-Bromo-1H-indole-3-carboxylic acid. These parameters are fundamental for understanding the compound's packing in the crystalline lattice and for computational modeling studies.
| Crystal Data Parameter | Value | Source |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2/n | [1] |
| Cell Lengths | a = 7.2229 (14) Å, b = 11.874 (2) Å, c = 11.079 (2) Å | [1][2] |
| Cell Angles | β = 108.37 (3)° | [1][2] |
| Cell Volume | 901.7 (3) ų | [1][2] |
| Z (molecules per unit cell) | 4 | [1][2] |
Experimental Protocols
The following sections detail the general experimental methodologies that can be employed to determine the key physical properties of 6-Bromo-1H-indole-3-carboxylic acid.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.
Methodology:
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Sample Preparation: A small amount of finely powdered 6-Bromo-1H-indole-3-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
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Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded to define the melting range.
Solubility Determination
Understanding the solubility profile of a compound is essential for its purification, formulation, and biological testing.
Methodology:
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Solvent Selection: A range of common laboratory solvents of varying polarity should be tested, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO).
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Procedure: A known mass of 6-Bromo-1H-indole-3-carboxylic acid (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (typically ambient temperature).
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Observation: The mixture is agitated (e.g., vortexed or sonicated) for a set period. Visual inspection determines if the solid has completely dissolved.
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Quantification: If the compound dissolves, further increments of the solid are added until saturation is reached. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.
Methodology (Potentiometric Titration):
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Solution Preparation: A solution of 6-Bromo-1H-indole-3-carboxylic acid of known concentration is prepared in a suitable solvent system (often a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration.
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pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Logical Relationships and Workflows
The determination of the physical properties of a compound often follows a logical progression. The following diagram illustrates a typical workflow for the characterization of a solid organic compound like 6-Bromo-1H-indole-3-carboxylic acid.
Caption: Workflow for Physical Property Characterization.
Conclusion
This technical guide provides a consolidated resource on the physical properties of 6-Bromo-1H-indole-3-carboxylic acid. The tabulated data and outlined experimental protocols are intended to be a valuable asset for researchers engaged in the synthesis, development, and application of this and related indole-containing molecules. Accurate and comprehensive characterization of such fundamental properties is a cornerstone of efficient and successful scientific investigation in the fields of chemistry and drug discovery.






